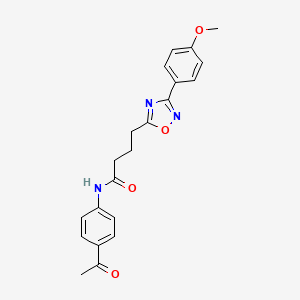![molecular formula C19H15BrN4O B7696872 2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cellular processes such as DNA replication and protein synthesis. This results in the disruption of normal cellular function and ultimately leads to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while also exhibiting low toxicity towards normal cells. Additionally, the compound has been shown to possess anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of information on the compound's pharmacokinetics and toxicity, which could potentially hinder its clinical development.
Future Directions
Future research on 2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide could focus on investigating its potential as a therapeutic agent for various diseases, as well as its mechanism of action and pharmacokinetics. Additionally, the compound could be further modified to improve its efficacy and reduce toxicity, or to develop new derivatives with different biological activities. Finally, the compound's potential applications in material science and agriculture could also be explored.
Synthesis Methods
The synthesis of 2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 2-bromo-3-nitrobenzoic acid with 1-ethyl-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]quinoline in the presence of a reducing agent such as iron powder and hydrochloric acid. The reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.
Scientific Research Applications
2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its potential applications in cancer therapy, as it has been shown to exhibit cytotoxicity against various cancer cell lines. Additionally, the compound has been investigated for its antimicrobial and antifungal properties, as well as its ability to inhibit the growth of certain parasites.
properties
IUPAC Name |
2-bromo-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-2-24-18-14(11-12-7-3-6-10-16(12)21-18)17(23-24)22-19(25)13-8-4-5-9-15(13)20/h3-11H,2H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNPOZWLAGBDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)


![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)


![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)



